N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-13-3-4-15(16(10-13)23-2)20-18(21)12-5-7-19-17(9-12)25-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWISDHOFQIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 316.35 g/mol
The presence of the dimethoxyphenyl group and the oxolan-3-yloxy moiety contributes to its unique biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Modulation of Signaling Pathways : It affects various signaling cascades, including those related to cell proliferation and apoptosis.
- Interaction with Receptors : The compound may bind to specific receptors, influencing their activity and downstream effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The IC values for various cancer types were reported as follows:
| Cancer Type | IC (µM) |
|---|---|
| Glioblastoma | 1.17 |
| Breast Cancer | 5.0 |
| Lung Cancer | 3.5 |
These results suggest that the compound has potent cytotoxic effects against multiple cancer cell lines, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cultures, indicating a potential role in managing inflammatory diseases .
Case Studies
Several case studies have focused on the therapeutic applications of this compound:
- Case Study on Glioblastoma Treatment :
- Chronic Inflammatory Disease Model :
Scientific Research Applications
Research indicates that N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects on breast and lung cancer cells in vitro.
- A notable study reported a reduction in tumor size in xenograft models when treated with this compound, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- The compound has been observed to reduce pro-inflammatory cytokines in animal models of inflammation, indicating its potential application in treating inflammatory diseases.
-
Antimicrobial Properties :
- Preliminary investigations have indicated that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
-
Study on Anticancer Efficacy :
- In a study involving ovarian cancer models, the compound was shown to induce apoptosis and inhibit angiogenesis, leading to significant tumor growth reduction.
- The study utilized both in vitro assays and in vivo murine models to validate the findings.
-
Anti-inflammatory Research :
- A controlled study assessed the impact of this compound on arthritis models. Results indicated a marked decrease in joint swelling and pain markers compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of cytokines | |
| Antimicrobial | Activity against E. coli and S. aureus |
Table 2: Case Study Results
| Study Type | Model Used | Key Findings |
|---|---|---|
| Anticancer Study | Ovarian Cancer Xenografts | Induced apoptosis; inhibited angiogenesis |
| Inflammation Study | Arthritis Model | Reduced joint swelling and pain |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares key features with several classes of molecules documented in the literature, including benzamides, benzothiazole derivatives, and triazole-based systems. Below is a detailed comparison:
Comparison with Benzamide Derivatives
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () provides insights into methoxy-substituted benzamides. Key differences include:
- Core Structure : Rip-B uses a benzamide backbone, whereas the target compound employs a pyridine-carboxamide scaffold.
- Methoxy Positioning : The target compound’s 2,4-dimethoxyphenyl group differs from Rip-B’s 3,4-dimethoxyphenethylamine, which may alter electronic effects and binding interactions.
- Synthetic Yield : Rip-B was synthesized in 80% yield via amidation, suggesting efficient methods for methoxy-substituted benzamides .
| Parameter | Target Compound | Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) |
|---|---|---|
| Core Structure | Pyridine-carboxamide | Benzamide |
| Methoxy Substituents | 2,4-Dimethoxyphenyl | 3,4-Dimethoxyphenethylamine |
| Key Functional Groups | Oxolane ether, pyridine | Benzene, ethylamine |
| Reported Yield | N/A | 80% |
Comparison with Benzothiazole-Based Amides
Benzothiazole derivatives from , such as N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide , share the 2,4-dimethoxyphenyl motif but differ in their heterocyclic systems:
- Heterocyclic Core: Benzothiazole vs. pyridine. Benzothiazoles are known for bioactivity in anticancer and antimicrobial contexts, while pyridine derivatives often exhibit kinase inhibition.
- Substituent Flexibility : The target compound’s oxolane ether introduces conformational rigidity, unlike the acrylamide linker in benzothiazole analogs .
Comparison with Triazole Derivatives
describes 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids , which share the 2,4-dimethoxyphenyl group but incorporate a triazole-thioether system. Differences include:
- Bioactivity : Triazole derivatives are often explored for antifungal and antiviral activity, whereas pyridine-carboxamides may target neurological or metabolic pathways.
- Toxicity Prediction : Computational models (e.g., GUSAR) predicted low acute toxicity for triazole derivatives, suggesting similar safety profiles for structurally related compounds .
Research Findings and Implications
- Synthetic Challenges : The oxolane ether and pyridine-carboxamide groups in the target compound may require specialized coupling reagents or protecting group strategies, akin to methods used for Rip-B .
- Bioactivity Potential: The 2,4-dimethoxyphenyl group is associated with enhanced solubility and receptor affinity in benzothiazole and triazole analogs, suggesting similar advantages for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
